5-Aminopyrimidin-4-ol hydrochloride
Overview
Description
5-Aminopyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C4H6ClN3O and a molecular weight of 147.56 g/mol It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrimidin-4-ol hydrochloride typically involves the reaction of 5-aminopyrimidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve steps such as crystallization and purification to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other pyrimidine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
5-Aminopyrimidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Aminopyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-Aminopyrimidin-4-ol: Similar in structure but with different chemical properties and applications.
5-Bromo-6-phenylisocytosine: Known for its antiviral and antitumor activities.
4-Aminopyridine: Used as a research tool in studying potassium channels.
Uniqueness: 5-Aminopyrimidin-4-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-amino-1H-pyrimidin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQWEPCQNAAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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